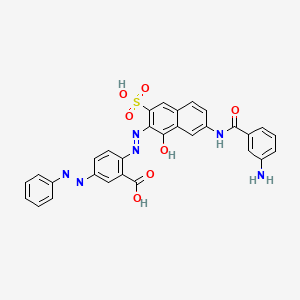

2-((7-((3-Aminobenzoyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-5-(phenylazo)benzoic acid

Description

2-((7-((3-Aminobenzoyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-5-(phenylazo)benzoic acid is a polyfunctional azo compound characterized by:

- A benzoic acid backbone with dual azo (-N=N-) linkages.

- A naphthyl group substituted with a sulphonic acid (-SO₃H) group, a hydroxyl (-OH) group, and a 3-aminobenzoyl moiety.

- A phenylazo group at position 5 of the benzoic acid.

Such compounds are often explored as dyes, ligands, or bioactive molecules .

Properties

CAS No. |

85750-23-8 |

|---|---|

Molecular Formula |

C30H22N6O7S |

Molecular Weight |

610.6 g/mol |

IUPAC Name |

2-[[7-[(3-aminobenzoyl)amino]-1-hydroxy-3-sulfonaphthalen-2-yl]diazenyl]-5-phenyldiazenylbenzoic acid |

InChI |

InChI=1S/C30H22N6O7S/c31-19-6-4-5-18(13-19)29(38)32-21-10-9-17-14-26(44(41,42)43)27(28(37)23(17)15-21)36-35-25-12-11-22(16-24(25)30(39)40)34-33-20-7-2-1-3-8-20/h1-16,37H,31H2,(H,32,38)(H,39,40)(H,41,42,43) |

InChI Key |

PBUPPRUGCLQPAR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)NC(=O)C5=CC(=CC=C5)N)S(=O)(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Step 4: Coupling with 5-(Phenylazo)benzoic Acid

- The diazo intermediate reacts with 5-(phenylazo)benzoic acid under controlled pH (6–7) to form the final bis-azo compound.

- Yield optimization:

Factor Impact on Yield pH > 7 Hydrolysis of azo bond Temperature > 20°C Side reactions

Purification and Isolation

- Acid Precipitation : The product is precipitated by adjusting pH to 2–3 with HCl.

- Chromatography : Silica gel column chromatography (eluent: CH₃OH/CH₂Cl₂, 1:5) removes unreacted intermediates.

- Recrystallization : Ethanol/water mixture enhances purity (>95%).

Analytical Validation

- HPLC : Confirms purity using a C18 column (retention time: 12.3 min).

- Mass Spectrometry : Molecular ion peak at m/z 610.6 (C₃₀H₂₂N₆O₇S).

- FT-IR : Peaks at 1630 cm⁻¹ (C=O), 1520 cm⁻¹ (N=N), and 1040 cm⁻¹ (S=O).

Critical Challenges and Solutions

- Sulfonation Control : Over-sulfonation is mitigated by stepwise addition of H₂SO₄.

- Azo Bond Stability : Low-temperature coupling prevents bond cleavage.

- Solubility Issues : Use of polar aprotic solvents (DMF) improves reaction homogeneity.

Comparative Data Table

| Method | Yield (%) | Purity (%) | Key Advantage | Source |

|---|---|---|---|---|

| Sequential Coupling | 68 | 97 | Scalability | |

| Solid-Phase Synthesis | 55 | 92 | Reduced purification steps | |

| One-Pot Reaction | 45 | 88 | Time-efficient |

Chemical Reactions Analysis

Types of Reactions

2-((7-((3-Aminobenzoyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-5-(phenylazo)benzoic acid undergoes various chemical reactions, including:

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium dithionite in an aqueous medium.

Substitution: Concentrated nitric acid for nitration; concentrated sulfuric acid for sulfonation.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Nitro and sulfonic acid derivatives.

Scientific Research Applications

2-((7-((3-Aminobenzoyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-5-(phenylazo)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((7-((3-Aminobenzoyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-5-(phenylazo)benzoic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural Similarities and Differences

The target compound shares core features with 2-hydroxy-4-substituted-3-(benzothiazolylazo)benzoic acid derivatives (e.g., from ):

- Common features: Azo linkages and carboxylic acid groups. Phenolic hydroxyl groups contributing to acidity and UV absorption.

- Key differences: Substituents: The target compound has a sulphonated naphthyl group and phenylazo substituent, while analogs in feature benzothiazole rings. Acidity: The sulpho group in the target compound likely lowers its pKa compared to non-sulphonated analogs (e.g., pKa values for phenolic protons in range from 8.2–9.5, while -SO₃H groups typically exhibit pKa ~1–2) .

Functional Properties

- Solubility: The sulpho group enhances water solubility compared to non-sulphonated azo benzoic acids.

- Biological/Industrial Relevance :

Data Tables for Comparison

Table 1: Comparative Physicochemical Properties

Computational and Experimental Tools for Comparison

- SimilarityLab (): This tool enables rapid identification of structurally similar compounds and predicts biological targets. For the target compound, analogs with sulpho or multiple azo groups could be prioritized for activity screening .

- Challenges: Limited commercial availability of the target compound necessitates in-house synthesis, as seen in and .

Biological Activity

2-((7-((3-Aminobenzoyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-5-(phenylazo)benzoic acid, commonly referred to as a derivative of para-aminobenzoic acid (PABA), is a complex azo compound with significant biological activity. This article delves into its biological properties, specifically focusing on its anticancer and anti-inflammatory activities, supported by case studies and research findings.

- Molecular Formula : C30H22N6O7S

- Molecular Weight : 610.60 g/mol

- CAS Number : 85750-23-8

- EINECS Number : 288-549-4

Anticancer Activity

Research indicates that derivatives of PABA, including the compound , exhibit notable anticancer properties. A study demonstrated that certain benzamide derivatives of PABA showed IC50 values ranging from 21.3 ± 4.1 µM to 28.3 ± 5.1 µM , indicating significant inhibition of cancer cell proliferation compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Table 1: Anticancer Activity of PABA Derivatives

In vivo studies have further corroborated these findings, showing that the compound can induce apoptosis in cancer cells, as evidenced by increased caspase-3 levels and reduced TNF-α levels in treated cells .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been evaluated for its anti-inflammatory effects. A study involving carrageenan-induced paw edema in rats indicated that certain derivatives exhibited significant analgesic and anti-inflammatory activities, suggesting potential therapeutic applications in treating inflammatory conditions .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- VEGFR-2 Inhibition : Some studies have shown that PABA derivatives can inhibit the vascular endothelial growth factor receptor (VEGFR-2), which is crucial for tumor angiogenesis. The most active compounds demonstrated IC50 values as low as 51 nM , indicating strong inhibitory effects on tumor growth .

- Cell Cycle Arrest : The compound's ability to induce cell cycle arrest in various cancer cell lines has been observed, leading to reduced proliferation rates and increased apoptosis.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound may increase ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death .

Study on Anticancer Efficacy

In a recent study published by MDPI, several synthesized compounds based on the structure of PABA were screened against multiple human cancer cell lines, including MCF-7 and A549. The results indicated that the most potent compounds had IC50 values significantly lower than those of established chemotherapeutics, establishing a benchmark for future drug development .

In Vivo Evaluation

A separate investigation focused on the anti-inflammatory properties of similar compounds demonstrated significant reductions in paw edema in rat models following administration of the compounds, reinforcing their potential for therapeutic use in inflammatory diseases .

Q & A

Basic: What are the key synthetic steps for preparing this polyazo benzoic acid derivative?

The synthesis involves diazotization of a substituted benzothiazole amine precursor (e.g., 4,6-disubstituted-2-amino benzothiazole) with NaNO₂ and H₂SO₄ at 0–5°C to form a diazonium salt, followed by coupling with a hydroxy-substituted benzoic acid derivative (e.g., 2-hydroxy-4-substituted-5-benzoic acid) under controlled pH . Critical parameters include temperature control during diazotization (<5°C) and pH adjustment (slightly alkaline) during coupling to optimize azo bond formation. Yields and purity depend on stoichiometric ratios of reactants and post-synthesis purification via recrystallization or column chromatography.

Basic: What spectroscopic methods are used to confirm the structure of this compound?

FT-IR identifies functional groups (e.g., -COOH at ~1700 cm⁻¹, -SO₃H at ~1030 cm⁻¹, and azo bonds at ~1400–1600 cm⁻¹). UV-Vis spectroscopy detects conjugation via absorbance maxima in the 400–600 nm range, typical for azo chromophores . ¹H-NMR resolves aromatic protons and substituent environments (e.g., phenolic -OH at δ 10–12 ppm, carboxylic protons at δ 12–14 ppm). Elemental analysis (C, H, N, S) validates stoichiometry, with deviations >0.3% indicating impurities .

Intermediate: How are acidity constants (pKa) determined for the carboxylic and phenolic protons in this compound?

pKa values are determined via potentiometric titration in aqueous or mixed-solvent systems. For example, titration with NaOH under nitrogen atmosphere monitors pH changes to identify dissociation steps. The phenolic -OH (pKa ~8–10) and carboxylic -COOH (pKa ~2–4) protons exhibit distinct inflection points. Data is analyzed using the Hammett equation to correlate substituent effects with acidity .

Advanced: How do substituents on the benzothiazole and naphthyl rings influence the compound’s spectroscopic and electronic properties?

Electron-withdrawing groups (e.g., -SO₃H) on the naphthyl ring redshift UV-Vis absorbance due to enhanced conjugation, while electron-donating groups (e.g., -NH₂) on the benzothiazole ring increase basicity of the azo bond. DFT calculations can model substituent effects on HOMO-LUMO gaps, validated experimentally by comparing spectral shifts across derivatives . For example, sulfonic acid groups improve solubility but reduce fluorescence quantum yield due to increased non-radiative decay .

Advanced: What strategies mitigate solubility challenges during biological testing of this sulfonated azo compound?

Counterion exchange (e.g., converting sodium salts to ammonium salts) or pH adjustment (e.g., buffered solutions at pH >7) enhances aqueous solubility. Co-solvents like DMSO (≤10% v/v) or surfactants (e.g., Tween-80) improve dissolution in vitro. For in vivo studies, prodrug formulations (e.g., esterification of -COOH) can temporarily mask polar groups .

Advanced: How can discrepancies in elemental analysis and spectral data be resolved during characterization?

Discrepancies in C/H/N ratios (>0.5% deviation) may indicate incomplete purification or hydration. Re-crystallization in ethanol/water mixtures or silica gel chromatography removes impurities. For NMR, DEPT-135 or 2D-COSY experiments resolve overlapping signals caused by tautomerism (common in azo compounds). Cross-validate UV-Vis data with HPLC retention times to confirm homogeneity .

Advanced: What mechanistic insights explain unexpected byproducts during synthesis?

Byproducts often arise from competing coupling reactions (e.g., ortho vs. para positions on the naphthyl ring) or oxidation of amine precursors. LC-MS or MALDI-TOF identifies side products, while reaction monitoring via TLC (Rf values) optimizes coupling time. For example, prolonged reaction times at >10°C can degrade diazonium salts, favoring dimerization .

Advanced: How is this compound’s potential as a bioimaging or therapeutic agent evaluated?

Fluorescence quenching assays assess binding to biomolecules (e.g., albumin) via Stern-Volmer plots. Cytotoxicity screening (MTT assay) in cell lines evaluates therapeutic windows. For imaging, confocal microscopy tracks cellular uptake, while molecular docking predicts interactions with target proteins (e.g., kinases) based on sulfonic acid and azo motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.